molecular formula C22H22N2O6 B2603223 Ethyl 4-((2-((2-methoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate CAS No. 887890-42-8

Ethyl 4-((2-((2-methoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate

Cat. No. B2603223
CAS RN: 887890-42-8
M. Wt: 410.426
InChI Key: ZGMHBWKDSXHOAY-UHFFFAOYSA-N
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Description

Ethyl 4-((2-((2-methoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate, also known as MBMB, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MBMB belongs to the class of benzofuran derivatives and has been extensively studied for its pharmacological properties.

Scientific Research Applications

Synthesis of Natural Products

Benzofuran, a core component of the compound, is integral in the synthesis of natural products. The compound can be used to synthesize complex molecules with benzofuran rings, which are prevalent in many natural products. These natural products often exhibit significant biological activities, and their total synthesis is a critical area of study for organic chemists .

Antimicrobial Activity

The benzofuran moiety is known to contribute to antimicrobial properties. Derivatives of benzofuran, such as the one , can be synthesized and tested for their efficacy against various bacterial strains. This application is crucial in the development of new antimicrobial agents, especially in the face of rising antibiotic resistance .

Antitumor and Anti-inflammatory Applications

Compounds containing benzofuran have shown remarkable anti-tumor and anti-inflammatory effects. The subject compound could be part of research aimed at isolating and characterizing new molecules with potential anti-tumor or anti-inflammatory properties, contributing to the development of novel therapeutic agents .

Enzyme Inhibition

Benzofuran derivatives have been identified as potent inhibitors of certain enzymes, such as bacterial DNA gyrase. The compound could be used in studies to explore its potential as an enzyme inhibitor, which is a valuable approach in drug discovery .

Green Chemistry Applications

The synthesis of benzofuran-containing compounds can be optimized using green chemistry principles. Research into the use of environmentally benign catalysts and sustainable methods is possible with this compound, aligning with the goals of green synthetic organic chemistry .

properties

IUPAC Name

ethyl 4-[[2-[(2-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]amino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6/c1-3-29-19(26)13-12-18(25)24-20-14-8-4-6-10-16(14)30-21(20)22(27)23-15-9-5-7-11-17(15)28-2/h4-11H,3,12-13H2,1-2H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMHBWKDSXHOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((2-((2-methoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate

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